molecular formula C6H2F8O2 B1295265 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione CAS No. 20825-07-4

1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione

Cat. No.: B1295265
CAS No.: 20825-07-4
M. Wt: 258.07 g/mol
InChI Key: MGKBKOFWQWACLM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione is transition metal ions . These ions play a crucial role in various biological processes, including enzymatic reactions, electron transport, and oxygen transport.

Mode of Action

This compound interacts with its targets by chelating the transition metal ions . Chelation involves the formation of multiple bonds between a polydentate ligand (the chelating agent) and a central metal ion. This interaction results in the formation of a cyclic structure, which is highly stable.

Pharmacokinetics

Given its use in the extraction of metal ions from water into fluorous solvents , it can be inferred that it has a high affinity for both polar and nonpolar environments. This could potentially influence its bioavailability and distribution within the body.

Biochemical Analysis

Biochemical Properties

1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions. This compound interacts with various enzymes and proteins, primarily through chelation. The chelating properties of this compound enable it to bind with metal ions, thereby influencing the activity of metalloenzymes. For instance, it can inhibit or activate enzymes by altering the availability of metal cofactors required for enzymatic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By chelating metal ions, this compound can modulate the activity of metal-dependent enzymes, thereby affecting various cellular functions. Additionally, it can impact the expression of genes involved in metal ion homeostasis and stress response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through chelation and interaction with biomolecules. The compound binds to metal ions, forming stable complexes that can inhibit or activate enzymes. This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways. Furthermore, this compound can influence gene expression by modulating the availability of metal cofactors required for transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound can lead to alterations in cellular metabolism and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a chelating agent, influencing metal ion homeostasis and enzyme activity. At high doses, it can exhibit toxic effects, including oxidative stress and disruption of cellular functions. Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes significant only above certain concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with metal ions. The compound can influence metabolic flux by modulating the activity of metalloenzymes involved in key biochemical processes. Additionally, it can affect metabolite levels by altering the availability of metal cofactors required for enzymatic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s chelating properties enable it to bind with metal ions, facilitating its transport across cellular membranes. This binding can also influence the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, it can localize to mitochondria, where it influences metal ion homeostasis and enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione can be synthesized through the reaction of hexafluoroacetone with ethyl acetate in the presence of a base. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione is unique due to its high degree of fluorination, which imparts exceptional volatility and strong chelating properties. These characteristics make it particularly useful in applications requiring high stability and reactivity .

Properties

IUPAC Name

1,1,1,5,5,6,6,6-octafluorohexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F8O2/c7-4(8,6(12,13)14)2(15)1-3(16)5(9,10)11/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKBKOFWQWACLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(F)(F)F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174941
Record name 3H,3H-Perfluoro-2,4-hexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20825-07-4
Record name 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020825074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H,3H-Perfluoro-2,4-hexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione interact with metal ions and what are the implications of this interaction?

A1: this compound acts as a chelating agent, forming stable complexes with various transition metal ions. [, ] This interaction stems from the β-diketone moiety, which provides two oxygen atoms capable of coordinating with metal centers.

Q2: What are the advantages of using this compound in chemical vapor deposition compared to conventional barium precursors?

A2: this compound forms barium bis chelates that exhibit superior volatility and thermal stability compared to traditional barium precursors like barium hexafluoroacetylacetonate [Ba(hfa)₂] or barium heptafluorodimethyloctanedionate [Ba(fod)₂]. [] This allows for the deposition of barium fluoride (BaF₂) thin films at lower temperatures (190-220°C) using low-pressure chemical vapor deposition (CVD), offering greater control over film properties and potentially reducing energy consumption during the process. []

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